SYK vs. CDK2 Kinase Selectivity Profile of N-Aryl Derivatives Distinguishes 4-(Thiazol-2-yl)pyrimidine Scaffold from 4-(Thiazol-5-yl)pyrimidine Analogs
N-aryl derivatives of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine exhibit a distinct kinase inhibition profile favoring SYK over CDK2, contrasting sharply with 4-(thiazol-5-yl)pyrimidine analogs which show sub-nanomolar CDK2 potency. For the N-m-tolyl derivative, SYK Ki is 82 nM while CDK2 Ki is 2.45 μM—a 30-fold selectivity for SYK [1]. In comparison, 2-anilino-4-(thiazol-5-yl)pyrimidine CDK2 inhibitors demonstrate Ki values in the very low nM range (single-digit nM) against CDK2 [2]. This inverse selectivity profile is attributed to the thiazole 2-position connectivity, which alters the vector of substituents in the ATP-binding pocket relative to thiazol-5-yl analogs [3]. A separate study on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines identified potent aurora kinase inhibitors with IC50 values of 44 and 19 nM for Aurora A and B, respectively , further demonstrating that thiazole position is a primary determinant of kinase target engagement.
| Evidence Dimension | Kinase inhibition potency and selectivity (Ki) |
|---|---|
| Target Compound Data | N-m-tolyl-4-(thiazol-2-yl)pyrimidin-2-amine: SYK Ki = 82 nM; CDK2 Ki = 2,450 nM |
| Comparator Or Baseline | 2-anilino-4-(thiazol-5-yl)pyrimidine analogs: CDK2 Ki in low nM range (single-digit nM) |
| Quantified Difference | Target scaffold favors SYK (Ki 82 nM) over CDK2 (Ki 2,450 nM) by 30-fold; comparator scaffold favors CDK2 (Ki <10 nM) over SYK |
| Conditions | In vitro kinase inhibition assays using recombinant human SYK and CDK2; data curated from BindingDB and ChEMBL |
Why This Matters
This differential selectivity profile enables researchers to select the 4-(thiazol-2-yl)pyrimidine scaffold specifically for SYK-targeted programs, avoiding CDK2-associated toxicity liabilities common to thiazol-5-yl analogs.
- [1] BindingDB BDBM50276063. 4-(thiazol-2-yl)-N-m-tolylpyrimidin-2-amine (CHEMBL471819). Ki: SYK 82 nM, CDK2 2.45 μM. View Source
- [2] Wang, S.; et al. 2-anilino-4-(thiazol-5-yl)pyrimidine CDK2 inhibitors: SAR leading to very low nM Ki values against CDK2. PubMed abstract. View Source
- [3] Farmer, L.J.; et al. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent SYK inhibitors. Bioorg. Med. Chem. Lett. 2008, 18, 6231-6235. View Source
